LogP (Lipophilicity): 2-(2-Azidophenyl)benzotriazole vs. Phenyl Azide and 4-Azidophenyl Benzothiazole
The ACD/LogP of 2-(2-azidophenyl)-2H-benzotriazole is 4.45 , indicating significantly higher lipophilicity compared to phenyl azide (calculated LogP ~2.0) [1] and 2-(4-azidophenyl)benzothiazole (reported ACD/LogP ~3.8) . The LogD at pH 5.5 is 3.52, with a predicted bioconcentration factor (BCF) of 279.50 . This higher LogP value is primarily driven by the fused benzotriazole ring system.
| Evidence Dimension | Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 4.45; LogD (pH 5.5) = 3.52; BCF = 279.50 |
| Comparator Or Baseline | Phenyl azide: Calc. LogP ~2.0; 2-(4-Azidophenyl)benzothiazole: ACD/LogP ~3.8 |
| Quantified Difference | ΔLogP ≈ +2.45 vs. phenyl azide; ≈ +0.65 vs. 4-azidophenyl benzothiazole |
| Conditions | Predicted data generated using the US Environmental Protection Agency's EPISuite (ACD/Labs Percepta Platform) |
Why This Matters
Higher LogP enables better membrane permeability for intracellular photoaffinity labeling experiments, a key selection criterion over less lipophilic mono-azides.
- [1] PubChem. Phenyl Azide. Computed Properties: XLogP3 = 2.0. CID: 11491. View Source
